(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid
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Overview
Description
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is a chiral compound with a thiophene ring substituted with an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and a suitable amino acid derivative.
Coupling Reaction: The amino acid derivative is coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid: The enantiomer of the (S)-isomer, with similar but distinct properties.
Thiophene-2-carboxylic acid: The parent compound without the amino acid side chain.
4-(2-Amino-2-carboxyethyl)thiophene: A related compound with a different substitution pattern.
Uniqueness
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is unique due to its chiral nature and the presence of both an amino acid side chain and a thiophene ring. This combination of features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H9NO4S |
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Molecular Weight |
215.23 g/mol |
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c9-5(7(10)11)1-4-2-6(8(12)13)14-3-4/h2-3,5H,1,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
UHVPGARMSKWFID-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(SC=C1C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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